9-Bromononanenitrile

Description

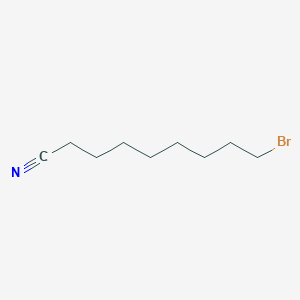

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-bromononanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN/c10-8-6-4-2-1-3-5-7-9-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEZEFLNVYCDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518677 | |

| Record name | 9-Bromononanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54863-45-5 | |

| Record name | 9-Bromononanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 9-Bromononanenitrile

The most common and well-documented method for preparing this compound involves the cyanoalkylation of a corresponding dihaloalkane. This approach leverages the differential reactivity of the halogen atoms to achieve selective monosubstitution.

Cyanoalkylation Reactions from Dihaloalkanes

The reaction between a dihaloalkane and a cyanide salt stands as the principal pathway to ω-bromonitriles. The choice of the dihaloalkane is crucial, with bromo derivatives being favored over their chloro counterparts due to the higher reactivity of the carbon-bromine bond. uni-mainz.de

The synthesis of this compound is effectively accomplished by reacting 1,8-dibromooctane (B1199895) with sodium cyanide. uni-mainz.deub.eduub.edunih.gov This reaction proceeds via a nucleophilic substitution mechanism where the cyanide ion displaces one of the bromide ions from the octane (B31449) chain. The use of an equimolar amount of sodium cyanide relative to 1,8-dibromooctane is a common strategy to favor the formation of the desired monosubstituted product, this compound, over the disubstituted dinitrile. uni-mainz.de

The efficiency of the cyanoalkylation of 1,8-dibromooctane is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize the yield of this compound.

In one documented procedure, the reaction is performed using an equimolar amount of sodium cyanide and 1,8-dibromooctane. uni-mainz.de Following the reaction, the addition of 1M NaOH and subsequent extraction with ethyl ether, followed by purification via silica (B1680970) gel chromatography, yielded this compound as a pale yellow oil with a 34% yield. uni-mainz.de Another approach involves dissolving 1,8-dibromooctane and sodium cyanide in anhydrous dimethylformamide (DMF) and stirring the mixture at 35°C for 2 hours. ub.eduub.edu After workup with water and extraction with diethyl ether, the desired product is obtained. ub.edu A similar method using dimethyl sulfoxide (B87167) (DMSO) as the solvent at 60°C for 30 minutes has also been reported. nih.gov The reaction is diluted with diethyl ether and hexane (B92381), washed with water, and the organic layer is dried to yield the product. nih.gov

Optimization experiments have shown that factors such as temperature and the presence of a base can significantly impact the yield. For instance, in related reactions, lower temperatures or the absence of a base were found to reduce yields. uni-mainz.de

Table 1: Synthesis of this compound from 1,8-Dibromooctane

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| 1,8-Dibromooctane, NaCN | Not Specified | Not Specified | Not Specified | 34% | uni-mainz.de |

| 1,8-Dibromooctane, NaCN | Anhydrous DMF | 35°C | 2 hours | Not Specified | ub.eduub.edu |

| 1,8-Dibromooctane, NaCN | DMSO | 60°C | 30 minutes | Not Specified | nih.gov |

Utilization of 1,8-Dibromooctane with Sodium Cyanide

Exploration of Alternative Precursor Pathways

While the reaction of 1,8-dibromooctane with sodium cyanide is the most direct route, the synthesis of related ω-bromoalkanenitriles provides insight into alternative strategies. For instance, the synthesis of 7-bromoheptanenitrile (B124884) has been achieved by reacting 1,6-dibromohexane (B150918) with sodium cyanide in a mixture of isopropyl alcohol and water, followed by refluxing for 15 hours. uni-mainz.de This suggests that a similar mixed solvent system could potentially be applied to the synthesis of this compound.

Furthermore, the general principle of nucleophilic substitution on dihaloalkanes can be extended to other precursors. Although not explicitly detailed for this compound, the use of different leaving groups or cyanide sources could be explored. However, bromo precursors are generally preferred for their higher reactivity. uni-mainz.de

Reaction Conditions and Optimization Strategies for Enhanced Synthetic Efficiency

The choice of solvent is a critical parameter that can profoundly influence the rate and outcome of the nucleophilic substitution reaction for the synthesis of this compound.

Solvent System Effects on Reaction Outcome (e.g., DMSO, water, isopropyl alcohol, ethyl ether, hexane, toluene)

The solvent plays a multifaceted role in the synthesis of this compound by influencing the solubility of reactants, the solvation of the nucleophile and transition state, and consequently, the reaction mechanism (SN1 vs. SN2). byjus.comlibretexts.org

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that is widely used in organic synthesis. atamanchemicals.com It is effective in dissolving both polar and nonpolar compounds. atamanchemicals.com In the context of cyanoalkylation, DMSO can accelerate the reaction rate. nih.govku.edu For instance, the synthesis of this compound has been successfully carried out in DMSO at 60°C. nih.gov DMSO has also been used as a solvent in the subsequent reactions involving this compound, for example, in alkylation reactions with other molecules. nih.gov Its ability to stabilize the transition state in SN2 reactions contributes to its effectiveness. ku.edu

Water and Isopropyl Alcohol: A mixture of water and isopropyl alcohol has been used in the synthesis of a related compound, 7-bromoheptanenitrile. uni-mainz.de In this biphasic system, the sodium cyanide is dissolved in water, while the dihaloalkane is in the organic solvent. This approach can be advantageous for large-scale synthesis.

Ethers (Ethyl Ether, Diethyl Ether): Ethers like ethyl ether and diethyl ether are commonly used as extraction solvents during the workup procedure to isolate the synthesized this compound from the reaction mixture. uni-mainz.deub.edu

Hydrocarbons (Hexane, Toluene): Hexane and toluene (B28343) are also utilized in the workup and purification stages. For instance, hexane is used in conjunction with diethyl ether for washing the reaction mixture. nih.gov Toluene has been employed as an extraction solvent in the synthesis of a related bromoalkanenitrile. uni-mainz.de Column chromatography for purification often uses a mixture of ethyl acetate (B1210297) and hexane. uni-mainz.de

The choice of solvent system is a key factor in optimizing the synthesis of this compound, with polar aprotic solvents like DMSO generally favoring the reaction, while other solvents play crucial roles in the extraction and purification processes.

Temperature and Reaction Time Parameters for Optimal Conversion

The conditions for the synthesis of this compound from 1,8-dibromooctane vary across different documented procedures, indicating that temperature and reaction time are key parameters that can be optimized.

One established method involves stirring the reaction mixture at a relatively low temperature of 35°C for 2 hours. ub.eduub.edu Another protocol specifies a higher temperature of 60°C, but for a significantly shorter duration of 30 minutes. nih.gov A third set of conditions involves refluxing the reaction mixture for an extended period of 15 hours. uni-mainz.de In subsequent reactions where this compound is used as an alkylating agent, the process is often conducted overnight at room temperature. nih.gov This range of temperatures and times highlights the flexibility and the need for process-specific optimization to achieve the desired conversion efficiently.

| Parameter | Value | Source(s) |

| Temperature | 35 °C | ub.eduub.edu |

| 60 °C | nih.gov | |

| Room Temperature (for alkylation) | nih.gov | |

| Reflux | uni-mainz.de | |

| Reaction Time | 30 minutes | nih.gov |

| 2 hours | ub.eduub.edu | |

| 15 hours | uni-mainz.de | |

| Overnight (for alkylation) | nih.gov |

Stoichiometric Considerations and Reagent Selection (e.g., NaCN, KOH)

The selection and stoichiometry of reagents are crucial for directing the reaction towards the desired monosubstituted product, this compound, while minimizing the formation of the dinitrile byproduct.

In the synthesis from 1,8-dibromooctane, sodium cyanide (NaCN) is the standard reagent of choice for introducing the nitrile group. cymitquimica.com Typically, equimolar amounts of 1,8-dibromooctane and NaCN are used to favor monosubstitution. ub.eduub.edunih.govuni-mainz.de The reaction is commonly performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). ub.eduub.edunih.gov

In instances where this compound is used as a reactant for alkylation, a base such as potassium hydroxide (B78521) (KOH) is employed to deprotonate a nucleophile. nih.gov For example, in the alkylation of Huprine Y, approximately 2.8 equivalents of 85% purity KOH are used relative to the Huprine Y substrate, with 1.1 equivalents of this compound being added subsequently. nih.gov

Purification Methodologies in Synthetic Protocols

The isolation of pure this compound from the reaction mixture requires a multi-step purification process to remove unreacted starting materials, byproducts, and solvents.

Chromatographic Separation Techniques (e.g., silica gel column chromatography, thin-layer chromatography)

Column chromatography is a fundamental technique for purifying this compound. The crude product is typically purified using silica gel column chromatography. uni-mainz.de A common solvent system for the elution is a mixture of ethyl acetate and hexane, for instance, in a 1:5 ratio. uni-mainz.de The purification process has been described as a "tedious micro-chromatography purification," which suggests that careful execution is necessary for obtaining a high-purity product. ub.edu

Thin-layer chromatography (TLC) on silica gel plates is employed to monitor the progress of the reaction and to identify the fractions containing the desired product during column chromatography. ub.edunih.gov

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction is a critical step to separate the product from the reaction solvent and water-soluble impurities. After the reaction is complete, the mixture is typically quenched with water. ub.edu The product is then extracted into an organic solvent. Common extraction solvents include diethyl ether (Et2O) and ethyl acetate (EtOAc). ub.eduuni-mainz.denih.gov In some procedures, the aqueous layer is made basic, for example by adding 1M or 5N NaOH, before extraction. uni-mainz.denih.gov The combined organic extracts are often washed with water and brine to remove residual impurities. ub.edunih.gov

Solvent Evaporation and Isolation Techniques

Following extraction and washing, the final step is the isolation of the pure compound. The organic solvent containing the product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4), to remove any remaining water. ub.eduub.edunih.gov The drying agent is then removed by filtration. Finally, the solvent is evaporated under reduced pressure or in a vacuum to yield the isolated this compound, which is often obtained as a pale yellow or brown oil. ub.eduuni-mainz.denih.gov

Considerations for Scalable Synthesis and Industrial Applications

The synthesis of this compound is of significant interest as it is often not commercially available and must be prepared in the laboratory for specific applications. ub.edu It serves as a key reactant and building block in the synthesis of complex molecules with potential therapeutic properties, such as drug candidates for Alzheimer's disease and antitrypanosomal agents. nih.govcymitquimica.comresearchgate.net

For any potential scalable or industrial synthesis, several factors must be considered. The reaction conditions reported in the literature vary significantly (e.g., 35°C for 2 hours vs. 60°C for 30 minutes vs. reflux for 15 hours), indicating a need for process optimization to determine the most time- and energy-efficient method for large-scale production. ub.edunih.govuni-mainz.de The choice of solvent (DMF, DMSO, or aqueous isopropyl alcohol) would also be a critical consideration based on cost, safety, environmental impact, and ease of removal. ub.edunih.govuni-mainz.de While the synthetic route itself is based on a common industrial reaction, the noted difficulty in purification ("tedious micro-chromatography") could present a bottleneck for scaling up and may require the development of alternative purification strategies like distillation or crystallization. ub.edu

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions Involving the Alkyl Bromide Moiety

The bromine atom in 9-bromononanenitrile is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This facilitates a variety of nucleophilic substitution reactions, which are fundamental to its application in organic synthesis. chemguide.co.ukpressbooks.pubrammohancollege.ac.inlibretexts.org

One of the significant applications of this compound is in the alkylation of complex molecules, particularly in the synthesis of derivatives of huprine, a potent acetylcholinesterase (AChE) inhibitor. researchgate.netresearchgate.netresearchgate.net In these syntheses, the nitrogen atom of a huprine derivative acts as a nucleophile, displacing the bromide from this compound to form a new carbon-nitrogen bond. nih.govub.edu This reaction extends the huprine core with a nine-carbon chain terminating in a nitrile group. researchgate.netnih.gov The resulting nitrile-terminated huprine derivative can then undergo further transformations. researchgate.netresearchgate.netnih.gov

For instance, huprine Y can be alkylated with this compound in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.govub.edu This process yields a nitrile intermediate which is a precursor to a variety of pharmacologically interesting compounds. researchgate.netresearchgate.netnih.gov The yields for such alkylation reactions can range from moderate to good, for example, 29-82%. researchgate.netresearchgate.net

Table 1: Examples of Alkylation Reactions with this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Huprine Y | 9-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]nonanenitrile | KOH, DMSO | 73 |

Formation of Carbon-Nitrogen Bonds

The alkyl bromide moiety of this compound readily reacts with various nitrogen-based nucleophiles to form carbon-nitrogen bonds. wikipedia.orgtaylorandfrancis.com This type of reaction is fundamental in the synthesis of amines and other nitrogen-containing compounds. nih.govbrad.ac.ukchemguide.co.uk The reaction with amines, for example, leads to the formation of secondary or tertiary amines, depending on the nature of the starting amine. This versatility makes this compound a useful reagent for introducing a nine-carbon spacer with a terminal nitrile group into a wide range of nitrogenous molecules. nih.govchemguide.co.uk

Beyond nitrogen nucleophiles, the electrophilic carbon of this compound can be attacked by other heteroatom nucleophiles, such as those containing oxygen or sulfur. For example, reaction with alkoxides or thiolates would lead to the formation of ethers and thioethers, respectively. These reactions expand the synthetic utility of this compound, allowing for the introduction of the nonanenitrile (B147369) chain onto a broader range of molecular scaffolds.

Nitrile Group Transformations

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into other important functionalities, most notably amines and carboxylic acids. chemistrysteps.com

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.comwikipedia.org This reaction is a crucial step in many synthetic pathways that utilize this compound. For example, after alkylating a huprine derivative with this compound, the resulting terminal nitrile group is often reduced to a primary amine. researchgate.netresearchgate.netnih.gov This amine can then be further functionalized, for instance, by coupling it with carboxylic acids to form amides. researchgate.netnih.gov The reduction of the nitrile is typically carried out in an ether solvent, such as diethyl ether, and can achieve high yields, sometimes up to 100%. researchgate.netresearchgate.net

Table 2: Reduction of Nitrile-Terminated Huprine Derivatives

| Starting Material | Product | Reducing Agent | Yield (%) |

|---|---|---|---|

| Nitrile-terminated huprine derivatives | Primary amine derivatives | LiAlH₄ | 31-100 |

Hydrolysis to Carboxylic Acids (e.g., formation of azelaic, suberic, and sebacic acids)

The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. savemyexams.comchemguide.co.ukchemistrysteps.comlibretexts.org This transformation is significant for the synthesis of long-chain carboxylic acids. While direct hydrolysis of this compound would yield 9-bromononanoic acid, it is also a precursor in syntheses that ultimately lead to dicarboxylic acids. For instance, in the synthesis of radiolabeled dicarboxylic acids like azelaic acid (nonanedioic acid), suberic acid (octanedioic acid), and sebacic acid (decanedioic acid), related bromonitriles are used as starting materials. uni-mainz.de The nitrile group is first displaced by a labeled cyanide, followed by hydrolysis to the dicarboxylic acid. uni-mainz.de The hydrolysis of a nitrile typically proceeds by heating with a dilute acid or an alkali solution. savemyexams.comchemguide.co.uk

Diversification Strategies via Derivatization of this compound

This compound is a highly valuable building block for creating diverse and complex molecules, primarily by acting as a long, flexible linker that connects different chemical moieties. Its bifunctional nature allows for sequential or orthogonal reactions at the bromide and nitrile ends.

The most extensively documented diversification strategy involves the use of this compound as an alkylating agent in the synthesis of multi-target drug candidates, particularly for neurodegenerative diseases like Alzheimer's. researchgate.netub.edu In these syntheses, the terminal bromine undergoes nucleophilic substitution by an amine-containing pharmacophore, such as huprine Y or tacrine (B349632) derivatives. researchgate.netnih.gov This reaction effectively tethers the pharmacophore to the nine-carbon chain.

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as potassium hydroxide (KOH) to deprotonate the amine nucleophile. nih.gov Following the successful alkylation, the nitrile group serves as a versatile synthetic handle for further diversification. A common subsequent step is the reduction of the nitrile to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.netnih.gov This creates a terminal amino group at the end of the linker, which can then be coupled with other molecules, such as carboxylic acids, to form amide bonds. researchgate.net This multi-step approach allows for the modular assembly of complex hybrid molecules where the nonamethylene chain derived from this compound acts as the central scaffold. researchgate.netnih.gov

Table 2: Derivatization of this compound in Multi-Target Ligand Synthesis

| Step | Substrate | Reagent(s) | Conditions | Product | Yield | Reference(s) |

|---|

| 1. Alkylation | Huprine Y | 1. KOH, DMSO 2. This compound | Room Temperature | 9-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]nonanenitrile | 73% | nih.gov | | 2. Reduction | Product from Step 1 | LiAlH₄ | Et₂O, 0 °C to RT | N¹-(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)nonane-1,9-diamine | 96% | nih.gov | | 1. Alkylation | Modified Huprines | this compound, KOH | DMSO, RT | Corresponding alkylated nitriles | 29-82% | researchgate.net | | 2. Reduction | Products from previous step | LiAlH₄ | - | Corresponding primary amines | 31-100% | researchgate.net |

This strategy highlights the synthetic utility of this compound in drug discovery, enabling the connection of distinct pharmacophores to explore new chemical space and develop compounds with multi-target activity. nih.govnih.gov

Role As a Building Block in Complex Chemical Synthesis

Design and Synthesis of Multi-Target Directed Ligands (MTDLs)

The development of Multi-Target Directed Ligands (MTDLs) has emerged as a key strategy for addressing complex, multifactorial diseases where modulating a single target is often insufficient. mdpi.comnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a better side-effect profile compared to combination therapies. nih.gov 9-Bromononanenitrile plays a crucial role as a linker or spacer in the assembly of such MTDLs, connecting two or more distinct pharmacophores into a single hybrid molecule. mdpi.comub.edu

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by a complex pathology involving multiple interconnected pathways, including cholinergic dysfunction, the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) of tau protein, and oxidative stress. medcraveonline.comnih.govlexeotx.com This multifactorial nature makes AD a prime candidate for the MTDL approach. mdpi.comnih.gov

Researchers have extensively used this compound to synthesize MTDLs aimed at combating AD. ub.eduub.edu These ligands often combine an acetylcholinesterase (AChE) inhibitor moiety with another pharmacophore that can, for instance, inhibit β-secretase (BACE-1) or prevent the aggregation of Aβ and tau proteins. tdx.catnih.gov By reacting this compound with a phenolic group on a pharmacophore (like a modified huprine), a long alkyl chain terminating in a nitrile is introduced. mdpi.comub.eduub.edu The nitrile is then typically reduced to a primary amine, which can be coupled with a second pharmacophore to complete the synthesis of the MTDL. tdx.cat This strategy has been instrumental in creating novel compounds for preclinical evaluation in AD models. nih.gov

Bivalent ligands are a specific class of MTDLs consisting of two pharmacophores connected by a linker. mdpi.com This design allows the ligand to potentially bridge two binding sites on a single receptor or simultaneously engage two separate receptors, which can lead to enhanced affinity and selectivity. mdpi.comnih.gov The nature and length of the linker are critical for optimal binding. nih.gov An insufficient linker length may prevent the ligand from reaching both binding sites, while an excessively long linker could lead to a decrease in binding efficiency. nih.gov

This compound provides a nine-atom chain (eight carbons and one nitrogen from the eventual amine) which has proven to be an effective spacer in various bivalent ligand designs. tdx.catnih.gov For example, in the development of bivalent ligands for the cannabinoid receptor 1 (CB1), this compound was synthesized from 1,8-dibromooctane (B1199895) and sodium cyanide. nih.gov This building block was then used to create a series of ligands with varying linker lengths to investigate the optimal distance for receptor binding. nih.gov This highlights the role of this compound in systematically exploring the structure-activity relationships of bivalent ligands. mdpi.com

A key application of this compound is in the synthesis of novel hybrid compounds for Alzheimer's disease, such as rhein-huprine and shogaol-huprine hybrids. ub.edutdx.cat In these molecules, a huprine derivative, which is a potent AChE inhibitor, is linked to another functional molecule known to interfere with a different aspect of AD pathology. tdx.catub.edutesisenred.net

Rhein-huprine hybrids: Rhein is an anthraquinone (B42736) derivative known to have anti-inflammatory and tau anti-aggregating effects. ub.edutesisenred.net To create these hybrids, a modified huprine is first alkylated with this compound. ub.edutdx.cat The resulting terminal nitrile is reduced to a primary amine, which is then coupled via an amide bond to the carboxylic acid group of rhein. tdx.cat The final hybrid molecule is thus designed to inhibit AChE and prevent tau aggregation, two key events in AD progression. tdx.catnih.gov

Shogaol-huprine hybrids: Shogaol, a compound found in ginger, has shown neuroprotective properties. ub.edu Similar to the rhein-huprine synthesis, this compound is used to attach a nine-carbon linker to a huprine derivative, which is subsequently coupled to a shogaol-related structure. ub.edu

The table below summarizes the role of this compound in creating these specific hybrid compounds.

| Hybrid Compound | Pharmacophore 1 | Pharmacophore 2 | Role of this compound | Therapeutic Goal for AD |

| Rhein-huprine | Huprine derivative | Rhein | Provides a nine-carbon linker to connect the two pharmacophores. tdx.cat | Inhibit Acetylcholinesterase (AChE) and prevent tau protein aggregation. tdx.catnih.govub.edu |

| Shogaol-huprine | Huprine derivative | Shogaol derivative | Provides a nine-carbon linker to connect the two pharmacophores. ub.edu | Inhibit AChE and provide neuroprotection. ub.edu |

Linker Functionality in Bivalent Ligand Design

Synthesis of Radiotracers and Labeled Compounds

Radiolabeled compounds are indispensable tools in biomedical research, particularly for positron emission tomography (PET) imaging and for studying the mechanism of action, biodistribution, and metabolism of drugs. nih.gov The introduction of a radioactive isotope, such as Carbon-11 or Carbon-14, into a molecule allows it to be traced in biological systems. nih.gov

The synthesis of isotopically labeled this compound would enable detailed mechanistic studies of the MTDLs derived from it.

Carbon-14 (¹⁴C): With a long half-life (5730 years), ¹⁴C is ideal for in vitro assays and animal studies that require longer experimental times, such as determining metabolic pathways. A potential synthesis of 9-bromo[1-¹⁴C]nonanenitrile would involve the reaction of 1,8-dibromooctane with potassium [¹⁴C]cyanide.

Carbon-11 (¹¹C): This positron-emitting isotope has a short half-life of approximately 20.4 minutes, making it suitable for in vivo PET imaging in humans. nih.gov PET imaging allows for the non-invasive visualization and quantification of drug-target engagement in the brain. nih.gov The synthesis of a PET radiotracer, such as a rhein-huprine hybrid labeled with ¹¹C, would likely involve the reaction of a precursor molecule with a small, highly reactive ¹¹C-labeled synthon like [¹¹C]KCN or [¹¹C]CO₂. nih.gov

The short half-life of Carbon-11 necessitates extremely fast and efficient chemical reactions to produce a usable radiotracer for PET imaging. nih.gov All synthetic steps, including purification, must be completed within a timeframe of 2-3 half-lives (typically under 40-60 minutes). nih.gov

For incorporating ¹¹C into a molecule using a nitrile group, the reaction of an alkyl halide with [¹¹C]cyanide is a common strategy. To achieve the rapid conversion required, these reactions are often performed at high temperatures using microwave irradiation to accelerate the reaction rate. The subsequent reduction of the nitrile to an amine would also need to be optimized for speed, often using powerful reducing agents like lithium aluminum hydride in a very short reaction time. tdx.cat The development of such rapid, automated radiosynthesis modules is crucial for the clinical translation of PET radiotracers. nih.gov

Incorporation of Carbon-11 and Carbon-14 Isotopes for Mechanistic Studies

Synthesis of Other Biologically Active Molecules

The unique linear structure and dual reactivity of this compound have been exploited in the synthesis of a range of molecules targeting significant biological systems. Its nine-carbon chain is particularly useful for spanning distances in linker-based pharmacophores or for providing a lipophilic tail to interact with hydrophobic pockets in protein targets.

Trypanosomatid parasites are responsible for severe diseases in humans, and there is an urgent need for novel therapeutic agents. lshtm.ac.uk Amidine-containing compounds have shown significant promise as antitrypanosomal agents, largely due to their ability to interact with the DNA minor groove of the parasites. lshtm.ac.ukresearchgate.net this compound serves as a crucial starting material for introducing a cyanoalkyl chain onto a core scaffold, which is subsequently converted to the critical amidine functionality. cymitquimica.comlshtm.ac.uk

In a typical synthetic approach, a core heterocyclic molecule, such as a benzimidazole (B57391) or benzothiazole, is N-alkylated using this compound. The reaction proceeds via nucleophilic substitution, where a nitrogen atom on the heterocyclic core displaces the bromide ion. The resulting intermediate, now bearing a nine-carbon nitrile tail, undergoes a Pinner reaction. In this step, the nitrile is treated with an alcohol (like ethanol) and hydrogen chloride to form an imidate hydrochloride salt. This salt is then reacted with ammonia (B1221849) to yield the final amidine-containing product, which can be evaluated for its biological activity against trypanosomes. lshtm.ac.ukresearchgate.net The length of the nine-carbon linker is often crucial for positioning the cationic amidine group for optimal interaction with its biological target. lshtm.ac.uk

Table 1: Representative Synthesis of an Amidino-Substituted Antitrypanosomal Agent

| Step | Starting Material(s) | Reagent(s) | Key Intermediate/Product | Purpose of this compound |

|---|---|---|---|---|

| 1. Alkylation | Heterocyclic Core (e.g., Benzimidazole) + this compound | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-(9-cyanononyl)benzimidazole | Provides the C9 alkyl linker via its bromide functional group. |

| 2. Pinner Reaction | N-(9-cyanononyl)benzimidazole | HCl, Ethanol | Ethyl 10-(1H-benzo[d]imidazol-1-yl)decanimidate hydrochloride | The nitrile group serves as the precursor to the amidine. |

| 3. Amidation | Ethyl 10-(1H-benzo[d]imidazol-1-yl)decanimidate hydrochloride | Ammonia (NH₃) | 10-(1H-benzo[d]imidazol-1-yl)decanimidamide | Formation of the final, biologically active amidine moiety. |

The cannabinoid receptor type 1 (CB1) is a G-protein coupled receptor predominantly found in the central nervous system and is a major target for drug development. kuleuven.be The synthesis of selective CB1 ligands, including antagonists and inverse agonists, often involves the incorporation of long alkyl chains to enhance binding affinity. nih.gov this compound is an ideal reagent for this purpose, providing a linker of specific length and a terminal group that can be further functionalized. nih.gov

Research into bivalent ligands for the CB1 receptor has utilized this compound to connect two pharmacophore units. nih.gov For example, in the synthesis of symmetrical bivalent ligands based on the pyrazole (B372694) antagonist SR141716A (rimonabant), the core pyrazole structure is first modified to include a nucleophilic site. nih.govmdpi.com This site then reacts with this compound in an alkylation step to attach the nine-carbon chain. The terminal nitrile can be kept as is or transformed into another group as required by the structure-activity relationship studies. The length and nature of the linker are critical factors for how these bivalent ligands interact with receptor dimers or oligomers. nih.gov

Table 2: Application of this compound in CB1 Ligand Synthesis

| Ligand Type | Core Scaffold | Role of this compound | Example Reaction | Research Goal |

|---|---|---|---|---|

| Bivalent Ligand | Pyrazole (e.g., SR141716A derivative) | Acts as a precursor to a longer diamine linker connecting two pharmacophore units. | Alkylation of a pyrazole nitrogen or an attached functional group. | To probe CB1 receptor dimerization and develop novel therapeutic agents. nih.gov |

| Monovalent Ligand | Dihydrobenzofuran | Introduction of a C9 side chain to modulate receptor affinity and selectivity. | Alkylation of a phenolic oxygen on the core scaffold. | To expand structure-activity relationship (SAR) knowledge for CB2-selective ligands, using CB1 as a comparison. olemiss.edu |

Agents with Potential Antitrypanosomal Activity

Development of Novel Organic Reactions Employing this compound as a Key Reagent

While this compound is typically used in well-established reaction types such as Williamson ether synthesis, N-alkylation, and Pinner reactions, its value lies in its application within novel multi-step synthetic strategies. The development of new synthetic routes for complex target molecules often relies on the clever use of such bifunctional building blocks. Its ability to act first as an electrophile (at the C-Br bond) and subsequently as a precursor to other functional groups (from the -CN group) allows for efficient and convergent synthetic designs.

For instance, the synthesis of the aforementioned antitrypanosomal agents and CB1 ligands showcases its role as a key strategic reagent. Instead of building a long carbon chain step-by-step, chemists can introduce the entire nine-carbon unit in a single, efficient alkylation step. The nitrile group, being relatively unreactive under the conditions used for alkylation, is carried through the initial steps before being transformed in the final stages of the synthesis. This strategic use of a bifunctional reagent to streamline the construction of complex molecular architectures is a key aspect of modern organic synthesis, even if the individual reactions themselves are not fundamentally new. The reagent enables novel pathways to molecules that would otherwise be more difficult to synthesize.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 9-Bromononanenitrile, the protons closer to the electron-withdrawing nitrile (-CN) and bromine (-Br) groups are shifted downfield (to a higher ppm value) compared to the protons in the central methylene (B1212753) (-CH₂) groups of the alkyl chain.

The spectrum would show distinct signals for the protons on the carbon adjacent to the bromine (C9), the carbon adjacent to the nitrile group (C2), and the intervening methylene groups. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings. For example, the protons on C9 would appear as a triplet due to coupling with the two protons on C8. Similarly, the protons on C2 would be a triplet, coupled to the protons on C3.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Note: Data presented is based on typical chemical shift ranges and data reported in similar structures. uwimona.edu.jm Actual experimental values may vary based on solvent and instrument conditions.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-9 (-CH₂Br) | 3.40 | Triplet (t) | 2H |

| H-2 (-CH₂CN) | 2.34 | Triplet (t) | 2H |

| H-8 (-CH₂CH₂Br) | 1.85 | Quintet | 2H |

| H-3 (-CH₂CH₂CN) | 1.63 | Quintet | 2H |

| H-4, H-5, H-6, H-7 | 1.30 - 1.45 | Multiplet (m) | 8H |

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

The carbon of the nitrile group (-CN) appears significantly downfield, typically in the 119-121 ppm range. oregonstate.edu The carbon atom bonded to the bromine (C9) is also shifted downfield due to the halogen's electron-withdrawing effect. The remaining methylene carbons of the aliphatic chain appear at higher field (lower ppm values). uwimona.edu.jmoregonstate.edu Research has reported ¹³C-NMR data for this compound, which is invaluable for confirming its structure. brad.ac.uk

Table 2: Representative ¹³C-NMR Chemical Shift Data for this compound Note: Data derived from published research findings. brad.ac.uk

| Carbon Position | Reported Chemical Shift (δ, ppm) |

| C1 (-CN) | 119.9 |

| C2 | 17.1 |

| C3 | 25.3 |

| C4 | 28.1 |

| C5 | 28.6 |

| C6 | 28.7 |

| C7 | 32.7 |

| C8 | 33.9 |

| C9 (-CH₂Br) | 35.9 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. emerypharma.com In a COSY spectrum of this compound, cross-peaks would confirm the connectivity of the alkyl chain. For instance, a cross-peak would be observed between the proton signals at ~3.40 ppm (H-9) and ~1.85 ppm (H-8), confirming their adjacency. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These are heteronuclear 2D techniques that correlate directly attached proton and carbon atoms. ustc.edu.cnepfl.ch The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. libretexts.org For this compound, an HSQC or HMQC experiment would show a cross-peak connecting the proton signal at ~3.40 ppm (H-9) to the carbon signal at 35.9 ppm (C9), and the proton signal at ~2.34 ppm (H-2) to the carbon signal at 17.1 ppm (C2). This provides definitive C-H bond correlations. epfl.chlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is particularly useful for analyzing reaction mixtures to monitor the progress of a synthesis or to purify the final product. lcms.cz

In the context of this compound synthesis, LC-MS can be used to separate the product from starting materials and byproducts. The mass spectrometer then provides the molecular weight of each separated component, allowing for the identification of the desired product peak. The technique is highly sensitive and can detect even trace amounts of impurities. jasco-global.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. innovareacademics.inbioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound. While low-resolution MS might identify the nominal mass of this compound (C₉H₁₆BrN) as 217 or 219 (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br), HRMS can distinguish its exact mass from other potential formulas that have the same nominal mass. bioanalysis-zone.com

The calculated exact mass for the [M+H]⁺ ion of this compound (C₉H₁₆⁷⁹BrN) is 218.0544, and for (C₉H₁₆⁸¹BrN) it is 220.0524. An HRMS measurement confirming these exact masses provides unambiguous evidence for the elemental composition C₉H₁₆BrN, thereby verifying the identity of the compound. chemsrc.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Molecular Formula | Calculated Exact Mass |

| ⁹-Bromononanenitrile (⁷⁹Br) | C₉H₁₆⁷⁹BrN | 217.04696 |

| ⁹-Bromononanenitrile (⁸¹Br) | C₉H₁₆⁸¹BrN | 218.04491 |

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatography is a cornerstone of modern chemical analysis, allowing for the separation of complex mixtures into their individual components. wikipedia.org For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for both qualitative and quantitative evaluation. sigmaaldrich.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the purity assessment of this compound. moravek.com This technique separates components in a liquid sample by passing them through a column packed with a stationary phase. shimadzu.commoravek.com The separation is based on the differential interactions of the analyte and impurities with the stationary and mobile phases.

Qualitative Analysis: In the qualitative analysis of this compound, HPLC is used to identify the compound by comparing its retention time with that of a known standard. jasco-global.com The retention time is the time it takes for the compound to travel from the injector to the detector. A peak in the chromatogram at the expected retention time for this compound provides strong evidence of its presence. To confirm the identity, especially in complex mixtures, a technique called spiking, where a small amount of the pure standard is added to the sample, can be employed. jasco-global.com An increase in the height or area of the peak of interest confirms the identity.

Quantitative Analysis: For quantitative analysis, HPLC is used to determine the exact amount or concentration of this compound in a sample. shimadzu.compatsnap.com This is typically achieved by creating a calibration curve using a series of standards of known concentrations. jasco-global.com The peak area or height of this compound in the sample's chromatogram is then compared to the calibration curve to determine its concentration. researchgate.net The external standard method is a common approach for this purpose. jasco-global.comresearchgate.net The purity of the compound can be expressed as a percentage, often calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reverse-Phase | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water Gradient | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times |

| Detector | UV-Vis (e.g., at 210 nm) | Nitrile group has weak UV absorbance |

| Injection Volume | 10 µL | Precise and reproducible sample introduction |

| Column Temperature | 25 °C | To maintain consistent separation |

This table represents a hypothetical set of starting conditions for method development and would require optimization.

The use of ultra-purified reference materials as primary standards can further enhance the accuracy of HPLC purity assays. nih.gov Peak purity analysis, often performed with a photodiode array (PDA) detector, is a crucial aspect of HPLC to ensure that a single chromatographic peak corresponds to a single compound. researchgate.netsepscience.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. wikipedia.orgnih.govualberta.ca It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. wikipedia.orgjk-sci.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). ualberta.cajk-sci.com

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wikipedia.orgjk-sci.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. jk-sci.com

To monitor a reaction, three spots are typically applied to the TLC plate: the starting material, the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. wikipedia.org The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. ualberta.ca The appearance of a new spot, corresponding to the product (this compound), indicates the success of the reaction. The Rf value of the product can be compared to a known standard of this compound for tentative identification.

Table 2: Example TLC System for Monitoring a Hypothetical Synthesis of this compound

| Component | Description |

| Stationary Phase | Silica Gel 60 F254 Aluminum Sheets |

| Mobile Phase | Hexane (B92381)/Ethyl Acetate (B1210297) (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

The solvent system would be optimized based on the specific reaction precursors.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.inwiley.com It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. mvpsvktcollege.ac.in An IR spectrum is a plot of the wavenumber (cm⁻¹) versus the percent transmittance. vscht.cz

For this compound (C₉H₁₆BrN), the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the nitrile (C≡N) and the carbon-bromine (C-Br) bond, as well as the alkyl C-H bonds.

C≡N Stretch: The nitrile functional group gives rise to a sharp and typically medium-intensity absorption band in the region of 2260-2210 cm⁻¹. orgchemboulder.comlibretexts.org This is a very characteristic peak and its presence is strong evidence for the nitrile group in the molecule.

C-Br Stretch: The carbon-bromine bond absorbs in the fingerprint region of the IR spectrum. The C-Br stretching vibration is typically found in the range of 690-515 cm⁻¹. uobabylon.edu.iqorgchemboulder.com

C-H Stretch (Alkyl): The presence of the nonane (B91170) chain will be confirmed by strong C-H stretching absorptions in the region of 3000-2850 cm⁻¹. libretexts.org

C-H Bend (Alkyl): Characteristic bending vibrations for the CH₂ and CH₃ groups will also be present, typically around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. orgchemboulder.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2260 - 2210 | Medium, Sharp |

| Alkyl Halide | C-Br Stretch | 690 - 515 | Medium to Strong |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

| Alkane | C-H Bend | ~1465 and ~1378 | Medium |

By analyzing the presence and position of these characteristic bands, researchers can confirm the successful synthesis and structural integrity of this compound.

Validation and Fitness for Purpose of Analytical Methods in Chemical Research

The validation of analytical methods is a critical process in chemical research to ensure that a chosen method is suitable for its intended purpose. chemrj.orgsolubilityofthings.comeurachem.org This process, often guided by organizations like the International Council for Harmonisation (ICH), involves experimentally demonstrating that the method is reliable, reproducible, and accurate for the analysis of a specific compound like this compound. chemrj.org The ultimate goal is to establish the "fitness for purpose" of the analytical method. eurachem.orgresearchgate.net

Key parameters are evaluated during method validation to assess its performance characteristics. emerypharma.comiupac.org These include:

Accuracy: This refers to the closeness of the measured value to the true value. chemrj.org It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material) or by performing recovery studies where a known amount of the pure compound is added to a sample matrix. chemrj.org

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chemrj.org It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements.

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. wjarr.com This is determined by analyzing a series of standards of different concentrations.

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjarr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. wjarr.comjuniperpublishers.com The LOQ is the lowest concentration that can be determined with acceptable accuracy and precision. wjarr.comjuniperpublishers.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). wjarr.com It provides an indication of the method's reliability during normal usage.

Table 4: Key Validation Parameters and Their Purpose in the Analysis of this compound

| Validation Parameter | Purpose | Typical Acceptance Criteria (Example) |

| Accuracy | To ensure the measured value is correct. | Recovery of 98-102% |

| Precision (RSD) | To ensure results are repeatable. | RSD ≤ 2% |

| Specificity | To ensure only this compound is measured. | No interference from placebo or known impurities |

| Linearity (r²) | To ensure a proportional response. | Correlation coefficient (r²) ≥ 0.999 |

| Range | To define the working concentration limits. | e.g., 80-120% of the target concentration |

| LOD/LOQ | To determine the sensitivity of the method. | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ |

| Robustness | To ensure the method is reliable under varied conditions. | No significant change in results with minor parameter variations |

By rigorously validating the analytical methods used for this compound, researchers can have high confidence in the quality, reliability, and consistency of their analytical results, which is fundamental for any good analytical practice. chemrj.org

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies of 9-Bromononanenitrile-Derived Compounds

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov These methods are fundamental in modern drug discovery and materials science, allowing researchers to build, visualize, and analyze three-dimensional molecular structures to predict their interactions. nih.govschrodinger.com One of the most significant applications of molecular modeling is in molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov

While studies focusing specifically on this compound are not extensively documented in public literature, its structure serves as a valuable scaffold for designing novel compounds. The long, nine-carbon chain can act as a flexible linker or spacer, connecting a pharmacophore (the active part of a molecule) to another functional group. The terminal bromine atom is readily displaced via nucleophilic substitution, allowing for the attachment of various biologically active moieties.

For a hypothetical study, one could design a series of compounds where the bromine atom of this compound is substituted with a known enzyme-inhibiting headgroup. Molecular docking simulations could then be performed to predict the binding affinity and mode of these new derivatives to a target enzyme. The goal would be to understand how the length and flexibility of the nonanenitrile (B147369) linker influence the binding orientation and interaction energy of the pharmacophore within the enzyme's active site. mdpi.com

The process would involve:

Building the Ligands: Creating 3D models of the this compound derivatives.

Preparing the Receptor: Using a known crystal structure of a target protein (e.g., from the Protein Data Bank). mdpi.com

Docking Simulation: Using software to systematically fit the ligands into the protein's active site, exploring various conformations of the flexible linker. nih.gov

Scoring and Analysis: Calculating a score that estimates the binding free energy for each ligand pose. The results would indicate which derivatives are most likely to be potent inhibitors.

The findings from such a study could be summarized in a data table, providing a comparative analysis of the designed compounds.

| Compound ID | Substituted Headgroup (R-) | Calculated Binding Energy (kcal/mol) | Key Interacting Residue |

|---|---|---|---|

| Derivative-1 | Benzenesulfonamide | -8.5 | His94 |

| Derivative-2 | Carboxylate | -7.2 | Arg120 |

| Derivative-3 | Imidazole | -9.1 | Asp102 |

| Derivative-4 | Phenol | -7.9 | Ser205 |

Conformational Analysis and Energetics of Flexible Molecular Linkers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com These different arrangements are known as conformations or rotamers. wikipedia.org The long, saturated nine-carbon chain of this compound makes it a highly flexible molecular linker, capable of adopting a multitude of conformations in space. nih.gov

Staggered Conformation: The substituents on adjacent carbons are as far apart as possible, resulting in lower steric and torsional strain. This is the most stable and lowest energy conformation. chemistrysteps.com

Eclipsed Conformation: The substituents on adjacent carbons are aligned, leading to higher steric and torsional strain. This represents an energy maximum and acts as a transition state between staggered conformations. wikipedia.org

Within the staggered arrangements, there are further distinctions, such as anti and gauche conformations. In an anti conformation, the two largest groups (in this case, the adjacent parts of the carbon chain) are 180° apart. In a gauche conformation, they are 60° apart, introducing a minor steric clash that makes it slightly higher in energy than the anti form. chemistrysteps.com

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0 |

| Gauche | 60° | ~0.9 |

| Eclipsed (H, CH₃) | 120° | ~3.4 |

| Fully Eclipsed (CH₃, CH₃) | 0° | ~4.5 - 6.0 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

A fundamental reaction of this compound is nucleophilic substitution at the carbon atom bonded to the bromine. For example, its reaction with a nucleophile like cyanide (CN⁻) to form decanedinitrile would likely proceed through an Sₙ2 mechanism. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate this mechanism in detail. nih.gov

A computational study would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and the nucleophile), the products, and the transition state.

Energy Calculation: Determining the electronic energies of these optimized structures to map out a reaction energy profile.

Transition State Search: Locating the transition state structure, which is a first-order saddle point on the potential energy surface (an energy maximum along the reaction coordinate but a minimum in all other directions).

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations would reveal the precise geometry of the Sₙ2 transition state, showing the incoming nucleophile and the outgoing bromide group partially bonded to the carbon atom in a trigonal bipyramidal arrangement. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. wikipedia.org

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu---C₉H₁₈CN---Br]⁻ | +20.5 |

| Products | Nu-C₉H₁₈CN + Br⁻ | -15.0 |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways for 9-Bromononanenitrile

The conventional synthesis of this compound involves the nucleophilic substitution of 1,8-dibromooctane (B1199895) with a cyanide salt, such as sodium or potassium cyanide. nih.govuni-mainz.deub.eduub.edu While effective, this method relies on highly toxic cyanide reagents and can lead to the formation of a di-nitrile byproduct, complicating purification. ub.edu Future research will likely focus on developing more sustainable and efficient synthetic routes.

Promising alternatives to traditional cyanations are emerging from the field of green chemistry. These include:

Iron-Catalyzed Cyanide-Free Synthesis : Recent developments have shown that alkyl nitriles can be synthesized via the aerobic oxidative deconstruction of cycloalkanones using ammonium (B1175870) salts as the nitrogen source, promoted by visible-light and an iron catalyst. nih.govfigshare.comorganic-chemistry.orgacs.org This approach avoids the use of toxic cyanide reagents and utilizes abundant, environmentally benign materials.

Electrophotochemical Methods : A practical and sustainable protocol for the decarboxylative cyanation of aliphatic carboxylic acids has been reported. beilstein-journals.org This method could potentially be adapted to synthesize this compound from a suitable carboxylic acid precursor, offering a milder and more functional-group-tolerant alternative.

Green Synthesis from Aldehydes : Domino-type reactions using biomass-derived aldehydes and hydroxylamine (B1172632) hydrochloride, catalyzed by simple ionic liquids or deep eutectic solvents, present another green pathway to nitriles. acs.orgajgreenchem.comorganic-chemistry.org This strategy is metal-, sulfur-, and cyano-free, operating under mild conditions.

These novel synthetic strategies, summarized in the table below, offer significant advantages in terms of safety, sustainability, and efficiency, and their application to the synthesis of this compound is a key area for future investigation.

Table 1: Comparison of Synthetic Pathways for Alkyl Nitriles

| Method | Precursors | Reagents/Catalysts | Key Advantages |

| Traditional | Alkyl Halide (e.g., 1,8-dibromooctane) | Sodium/Potassium Cyanide | Established method |

| Iron-Catalyzed | Cycloalkanone | Ammonium Salt, Iron Catalyst, Visible Light | Cyanide-free, sustainable |

| Electrophotochemical | Carboxylic Acid | Ce and Cu catalysts, Light, Electricity | Mild conditions, broad scope |

| Green Synthesis | Aldehyde | Hydroxylamine HCl, Ionic Liquid/DES | Metal/cyano-free, from biomass |

Chemoinformatics and Data-Driven Research on Related Chemical Spaces

The role of chemoinformatics and data-driven research is becoming increasingly pivotal in modern chemical science. For a molecule like this compound, which acts as a linker, these computational approaches can be particularly insightful.

Future research in this area could involve:

Database Mining and Analysis : Large-scale chemical databases such as ChEMBL, PubChem, and ZINC can be systematically mined to identify other bifunctional molecules with similar chain lengths and reactive end-groups. neovarsity.orgosdd.netebi.ac.uk Analysis of the known biological activities and physicochemical properties of these related compounds can help predict potential new applications for this compound.

Generative Models for Linker Design : Advanced machine learning models, such as those used in platforms like Link-INVENT and FEgrow, can be employed to design novel linkers for specific biological targets. tandfonline.comrsc.orgrsc.org By inputting the structures of two fragments known to bind to a protein, these tools can generate and evaluate a multitude of potential linkers, including modifications of the this compound scaffold, to optimize binding affinity and other drug-like properties.

Table 2: Key Chemoinformatics Databases and Tools for Linker Design

| Database/Tool | Description | Potential Application for this compound Research |

| ChEMBL | Manually curated database of bioactive molecules with drug-like properties. ebi.ac.uk | Identifying biological targets for molecules containing similar linker motifs. |

| PubChem | Public database of chemical molecules and their activities against biological assays. osdd.net | Exploring the known chemical space around this compound. |

| ZINC | A curated collection of commercially available compounds for virtual screening. osdd.net | Finding structurally related linkers for comparative studies. |

| Link-INVENT | A generative model for linker design using reinforcement learning. rsc.org | Designing novel linkers based on the this compound scaffold for new biological targets. |

| FEgrow | Open-source software for building congeneric series of compounds in protein binding pockets. rsc.org | Optimizing the geometry and interactions of this compound-based linkers. |

Integration into Advanced Functional Materials Development

The unique bifunctional nature of this compound makes it a promising candidate for incorporation into advanced functional materials. The nitrile and bromo groups offer orthogonal reactivity, allowing for stepwise modification and polymerization.

Future research could explore:

Polymer Synthesis and Modification : The nitrile group can be synthetically modified through reactions like hydrolysis, reduction, or cycloaddition to introduce new functionalities into a polymer backbone. researchgate.net this compound could be used as a monomer or a functionalizing agent to create polymers with tailored properties for applications in areas such as ion extraction or as specialty resins. selcuk.edu.tr

Surface Modification : Nitrile-terminated alkanethiols have been shown to form self-assembled monolayers (SAMs) on gold surfaces, creating hydrophilic surfaces with potential applications in microcontact printing and biosensors. researchgate.netaimspress.com this compound could be a precursor to such molecules, where the bromo group is first converted to a thiol. The bifunctionality also allows for the bromo-terminated end to be anchored to a surface, leaving the nitrile group exposed for further chemical modification. researchgate.net

Development of Novel Biomaterials : The ability to link different molecules and modify surfaces makes this compound a potential building block for creating biocompatible materials, drug delivery vehicles, or diagnostic platforms.

Development of Automated Synthesis Protocols

The development of automated synthesis platforms, particularly those based on flow chemistry, is revolutionizing how molecules are made in both academic and industrial settings. These technologies offer improved reaction control, safety, and scalability.

Future research should focus on:

Flow Chemistry for Nucleophilic Substitution : The synthesis of this compound from 1,8-dibromooctane is a nucleophilic substitution reaction, a class of reactions well-suited to flow chemistry. acs.orgvapourtec.comump.edu.myslideshare.net A flow protocol could allow for precise control over reaction temperature and time, potentially minimizing the formation of the di-substituted byproduct.

Automated Library Synthesis : Fully automated flow systems can be used to rapidly synthesize libraries of compounds for screening. nih.govresearchgate.netacs.org A system could be designed where this compound is generated in-line and then immediately reacted with a variety of building blocks to create a diverse library of derivatives for biological or materials testing.

Telescoped Reactions : Flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate purification. A future protocol could involve the synthesis of this compound in one flow module, followed directly by its reaction with another substrate in a second module, and subsequent purification, all in a continuous, automated process.

Application in Chemical Biology and Proteomic Studies

The structure of this compound, with two distinct reactive groups at either end of a flexible linker, is archetypal of a heterobifunctional crosslinker. scbt.com Such molecules are invaluable tools in chemical biology and proteomics for probing and mapping molecular interactions. nih.govthermofisher.comcreative-proteomics.com

Emerging applications in this domain include:

Protein-Protein Interaction Probes : By attaching a photoreactive group to one end and a target-binding ligand to the other (derived from the nitrile or bromo group), this compound could be converted into a probe to identify the binding partners of a specific protein within a cell.

Development of PROTACs : Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component of a PROTAC, and the this compound scaffold represents a potential starting point for the development of novel linkers with optimal lengths and flexibility for this application. rsc.org

Activity-Based Protein Profiling (ABPP) : this compound could be incorporated into activity-based probes. For example, one end could be a reactive group that covalently binds to the active site of an enzyme family, while the other end (e.g., the nitrile converted to an azide (B81097) or alkyne) could be used for "click" chemistry to attach a reporter tag for visualization or enrichment.

The exploration of these future research directions will undoubtedly elevate this compound from a simple linker to a valuable and versatile platform molecule with broad applications across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for producing 9-Bromononanenitrile with high purity?

- Methodological Answer : The synthesis typically involves bromination of nonanenitrile derivatives under controlled conditions. A common approach is the use of bromine or N-bromosuccinimide (NBS) in inert solvents like CCl₄, with reaction monitoring via thin-layer chromatography (TLC). Purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients. Ensure rigorous exclusion of moisture to avoid side reactions. Purity validation should employ GC-MS or NMR spectroscopy .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm bromine substitution and nitrile group integrity.

- IR Spectroscopy : Peaks near ~2250 cm⁻¹ (C≡N stretch) and ~550–650 cm⁻¹ (C-Br stretch).

- Mass Spectrometry : Molecular ion peak at m/z 223.152 (C₉H₁₉BrO) and fragmentation patterns to validate structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow CLP Regulation (EC) No 1272/2008 guidelines for brominated compounds. Use fume hoods, nitrile gloves, and eye protection. Store in amber glass vials under inert gas (argon/nitrogen) to prevent degradation. Emergency procedures must include neutralization of spills with sodium bicarbonate and disposal via halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound across different studies?

- Methodological Answer : Analyze variables such as:

- Reaction Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase side reactions vs. non-polar solvents.

- Catalyst Influence : Trace metal catalysts (e.g., FeCl₃) might accelerate bromination but reduce selectivity.

- Temperature Gradients : Optimize via differential scanning calorimetry (DSC) to identify exothermic peaks. Cross-validate results using kinetic modeling and replicate experiments under controlled conditions .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:

- Electrophilicity Index : Predicts susceptibility to nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : Identify reactive sites for Suzuki-Miyaura coupling.

- Compare computational results with experimental Hammett substituent constants to validate predictive accuracy .

Q. How should researchers design experiments to investigate the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent degradation experiments (pH 3–11) at 25–50°C, analyzing half-life via HPLC.

- Photodegradation : Expose to UV light (254 nm) and monitor degradation products using LC-MS.

- Microbial Degradation : Use soil slurry assays with GC headspace analysis for volatile metabolites. Include controls with autoclaved soil to distinguish biotic/abiotic pathways .

Data Interpretation and Conflict Resolution

Q. What strategies are effective for reconciling discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Platform Validation : Compare NMR data across 300 MHz and 500 MHz instruments to rule out instrumental drift.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments.

- Collaborative Databases : Reference NIST Chemistry WebBook entries for benchmark spectral data .

Q. How can researchers optimize reaction conditions to minimize byproduct formation in this compound synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.